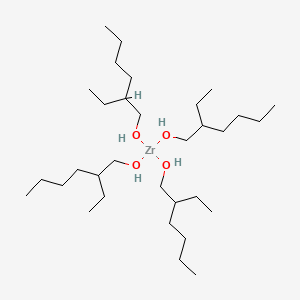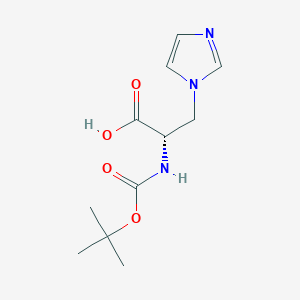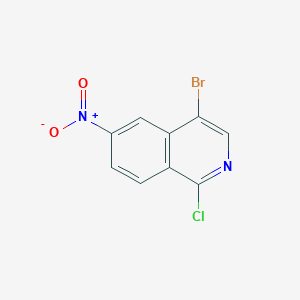
Mirtazapine N-Glucuronide (Mixture of Diastereomers) Contains Unknown Inorganics >80per cent
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetrahydro-2-benzazepines, including derivatives similar to 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, has been achieved through various synthetic strategies. One approach involved the Heck reaction and subsequent Stetter reaction leading to ketone formation, which was then diastereoselectively reduced to form like-configured alcohols. These alcohols underwent alkylation and reductive cyclization to provide like- and unlike-configured 2-benzazepines, facilitating the introduction of various substituents at the N-atom (Hasebein et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine has been analyzed, revealing that azepine rings adopt chair conformations. Compounds are linked by a combination of N-H...O and O-H...N hydrogen bonds into chains, further linked into sheets by C-H...π(arene) hydrogen bonds. This observation underscores the significant role of intermolecular interactions in determining the crystal structure and properties of these compounds (Acosta et al., 2009).
Chemical Reactions and Properties
Tetrahydro-2-benzazepines undergo various chemical reactions including nitration, bromination, allylation, acetylation, formylation, and oxidation. These reactions are crucial for the functionalization and modification of the benzazepine core, offering pathways to diversify the chemical and pharmacological properties of these compounds (Kouznetsov et al., 1997).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, of benzazepine derivatives are significantly influenced by their molecular structure and the nature of substituents. These properties are critical for determining the compound's stability, formulation potential, and bioavailability.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with biological molecules, are essential for understanding the pharmacological potential of 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride. For example, the introduction of various substituents at the N-atom of benzazepines has been shown to influence their affinity for biological targets, highlighting the importance of chemical modifications in tailoring biological activity (Hasebein et al., 2014).
Aplicaciones Científicas De Investigación
Chirality and Pharmacokinetics
The study of chirality in mirtazapine, including its metabolites such as N-Demethylmirtazapine and 8-Hydroxymirtazapine, is crucial for understanding its pharmacokinetics and therapeutic effects. Liquid chromatography-mass spectrometry (LC-MS) methods developed for the stereoselective analysis of these compounds in patient plasma have paved the way for personalized medicine by allowing the monitoring of drug metabolism and optimizing dosing in patients co-medicated with CYP2D6 inhibitors (Paus et al., 2004).
Metabolic Pathways in Diverse Populations
Research into the glucuronidation of Mirtazapine, including its hydroxylated metabolites in Japanese psychiatric patients, has highlighted the significance of the glucuronidation pathway. This research found a considerable difference in the plasma concentration of Mirtazapine glucuronide and 8-Hydroxy-Mirtazapine glucuronide, suggesting a significant role for glucuronidation in the metabolism of Mirtazapine among different populations (Shinozaki et al., 2018).
Impact on Sleep Architecture
Studies on the acute effects of Mirtazapine on sleep architecture provide insights into its potential to improve sleep quality and efficiency, particularly in patients with major depressive disorder. This research underscores the importance of Mirtazapine in modifying sleep patterns, which is critical for understanding its therapeutic benefits beyond antidepressant effects (Winokur et al., 2000).
Pharmacological Actions Beyond Depression
Explorations into the broader pharmacological applications of Mirtazapine have revealed its potential in treating various conditions. For instance, its immune modulatory and serotonergic system effects suggest its utility in inhibiting tumor growth, presenting a novel avenue for cancer therapy research (Fang et al., 2012).
Therapeutic Potential in Neuropsychiatric and Other Disorders
Research has also highlighted Mirtazapine's therapeutic potential beyond traditional antidepressant use, including its role in treating nausea and insomnia associated with cancer chemotherapy. This underscores the drug's versatile pharmacodynamic profile and its potential applications in supportive care in oncology (Kast, 2001).
Direcciones Futuras
Mirtazapine has shown promising effects on various conditions such as Parkinson’s disease, schizophrenia, dysthymia, social anxiety disorder, alcohol dependency, posttraumatic stress disorder, panic disorder, pain syndromes, obsessive–compulsive disorder, and sleep disorders . These positive outcomes motivate more clinical trials for this exceptional antidepressant in different conditions .
Propiedades
Número CAS |
1080533-15-8 |
|---|---|
Nombre del producto |
Mirtazapine N-Glucuronide (Mixture of Diastereomers) Contains Unknown Inorganics >80per cent |
Fórmula molecular |
C₂₃H₂₈N₃O₆ |
Peso molecular |
442.48 |
Sinónimos |
2-β-D-Glucopyranuronosyl-1,2,3,4,10,14b-hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepinium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)

![2-[(3,4-Difluorophenyl)hydrazinylidene]propanoic acid](/img/structure/B1142687.png)
![4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1142691.png)
![2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)
![1-Methyl-5-(2-propoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B1142694.png)
